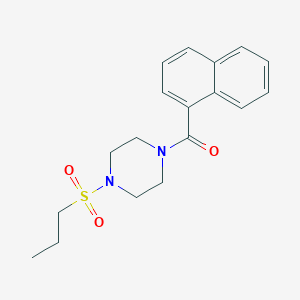![molecular formula C16H15ClN2O4 B5762684 N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CB-DIMM, is a synthetic chemical compound with potential therapeutic properties. It belongs to the class of compounds known as benzimidazole derivatives and has been studied extensively for its anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-cancer properties in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in inflammation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has shown promising anti-cancer properties in various cancer cell lines and animal models. It is also relatively easy to synthesize using commercially available starting materials. One limitation of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area. Another limitation is that it may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study its biochemical and physiological effects in more detail. Another area of research could be to study its effectiveness against different types of cancer and in combination with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis method and to develop more efficient and cost-effective ways to produce N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Overall, N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has shown promising anti-cancer properties and is a compound worth further investigation.
Métodos De Síntesis
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate compound. The final product is obtained by reacting the intermediate with a primary amine in the presence of a base.
Aplicaciones Científicas De Investigación
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been tested in various cancer cell lines and animal models, and has shown promising results.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNRVJPGKTAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)
![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)